molecular formula C16H22N4O5 B5187658 N',N'-bis(2-amino-2-oxoethyl)-N-(4-ethoxyphenyl)butanediamide

N',N'-bis(2-amino-2-oxoethyl)-N-(4-ethoxyphenyl)butanediamide

Cat. No.: B5187658
M. Wt: 350.37 g/mol
InChI Key: ZHDCWOBZVZPVSP-UHFFFAOYSA-N
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Description

N’,N’-bis(2-amino-2-oxoethyl)-N-(4-ethoxyphenyl)butanediamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes both amide and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-bis(2-amino-2-oxoethyl)-N-(4-ethoxyphenyl)butanediamide typically involves multiple steps. One common method starts with the reaction of 4-ethoxyaniline with succinic anhydride to form an intermediate. This intermediate is then reacted with glycine ethyl ester hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product. The reaction conditions often require a controlled temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N’,N’-bis(2-amino-2-oxoethyl)-N-(4-ethoxyphenyl)butanediamide may involve the use of flow microreactor systems. These systems allow for continuous production, which is more efficient and scalable compared to traditional batch processes. The use of microreactors also enhances the safety and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’,N’-bis(2-amino-2-oxoethyl)-N-(4-ethoxyphenyl)butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions often require a catalyst and elevated temperatures.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Compounds with new functional groups replacing the ethoxy group.

Scientific Research Applications

N’,N’-bis(2-amino-2-oxoethyl)-N-(4-ethoxyphenyl)butanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N’,N’-bis(2-amino-2-oxoethyl)-N-(4-ethoxyphenyl)butanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’,N’-bis(2-amino-2-oxoethyl)-N-(4-methoxyphenyl)butanediamide
  • N’,N’-bis(2-amino-2-oxoethyl)-N-(4-propoxyphenyl)butanediamide

Uniqueness

N’,N’-bis(2-amino-2-oxoethyl)-N-(4-ethoxyphenyl)butanediamide is unique due to its specific ethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in applications where specific interactions with molecular targets are required.

Properties

IUPAC Name

N',N'-bis(2-amino-2-oxoethyl)-N-(4-ethoxyphenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O5/c1-2-25-12-5-3-11(4-6-12)19-15(23)7-8-16(24)20(9-13(17)21)10-14(18)22/h3-6H,2,7-10H2,1H3,(H2,17,21)(H2,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDCWOBZVZPVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)N(CC(=O)N)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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